molecular formula C14H16O B8289057 2-(4-Methylbenzylidene)cyclohexanone

2-(4-Methylbenzylidene)cyclohexanone

Cat. No.: B8289057
M. Wt: 200.28 g/mol
InChI Key: ZMOQPFKSFJYXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylbenzylidene)cyclohexanone is an organic compound with the molecular formula C22H22O. This compound is characterized by the presence of a cyclohexanone core with two 4-methylbenzylidene groups attached at the 2 and 6 positions

Preparation Methods

The synthesis of 2-(4-Methylbenzylidene)cyclohexanone typically involves the condensation of 4-methylbenzaldehyde with cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions . The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methylbenzylidene)cyclohexanone undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis :
    • The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for further modifications, enabling the creation of various derivatives that may possess enhanced properties or activities.
  • Reaction Studies :
    • It is often used in studies involving chemical reactions such as oxidation, reduction, and substitution. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Biology

  • Biological Activity :
    • Research has indicated potential biological activities including anti-tumor and anti-inflammatory properties. The compound has been studied for its ability to induce apoptosis in cancer cells through the regulation of microRNA expression and inhibition of critical signaling pathways .
  • Antidiabetic Properties :
    • Investigations have also focused on its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion, suggesting possible applications in diabetes management.

Industry

  • Material Development :
    • In industrial applications, 2-(4-Methylbenzylidene)cyclohexanone is utilized in the development of advanced materials. Its chemical properties make it suitable for use as a precursor in various chemical processes, including the synthesis of high-density aviation fuels where it acts as an additive to improve volumetric heat values .
  • Additives in Fuels :
    • The compound has been explored as an additive to bio-jet fuels to enhance performance characteristics, demonstrating its relevance in sustainable energy solutions .

Case Studies

  • Anti-Tumor Research :
    A study published in a peer-reviewed journal highlighted the efficacy of this compound in inducing apoptosis in specific cancer cell lines. The mechanism was linked to modulation of key signaling pathways that govern cell survival and proliferation .
  • Fuel Additive Studies :
    Experimental results demonstrated that incorporating this compound into bio-jet fuels significantly improved their thermal stability and energy density. These findings suggest a promising avenue for sustainable aviation fuel development .

Comparison with Similar Compounds

2-(4-Methylbenzylidene)cyclohexanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-[(4-methylphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C14H16O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h6-10H,2-5H2,1H3

InChI Key

ZMOQPFKSFJYXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCCCC2=O

Origin of Product

United States

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